Stigmastan-3beta-ol chemical structure and properties
Stigmastan-3beta-ol chemical structure and properties
An In-Depth Technical Guide to Stigmastan-3β-ol: Structure, Properties, and Methodologies for Drug Development
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Stigmastan-3β-ol, a saturated phytostanol with significant potential in pharmaceutical and nutraceutical applications. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical characteristics, biological functions, and critical experimental methodologies pertinent to leveraging this molecule.
Foundational Understanding: The Molecular Identity of Stigmastan-3β-ol
Stigmastan-3β-ol, also widely known as sitostanol, is a fully saturated derivative of the common plant sterol, β-sitosterol.[1] As a C29 phytostanol, it belongs to the broader class of steroid alcohols.[2][3] Its core structure is the tetracyclic cyclopenta[a]phenanthrene skeleton, characteristic of all sterols, but without any double bonds in the ring system, conferring significant chemical stability.[3] This saturation arises from the reduction of β-sitosterol or the hydrogenation of stigmasterol.[1]
The molecule's identity is precisely defined by its chemical nomenclature and structural identifiers:
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IUPAC Name : (3S,5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol[3]
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Synonyms : β-Sitostanol, Dihydro-β-sitosterol, 5α-Stigmastan-3β-ol, Fucostanol[1][4]
Below is a graphical representation of the Stigmastan-3β-ol chemical structure, generated using the SMILES identifier.
Caption: 2D Chemical Structure of Stigmastan-3β-ol.
Physicochemical Properties: A Quantitative Analysis
The therapeutic efficacy and formulation of any active pharmaceutical ingredient (API) are fundamentally governed by its physicochemical properties. Stigmastan-3β-ol is a large, lipophilic molecule, which dictates its solubility and transport characteristics.
| Property | Value | Source(s) |
| Molecular Weight | 416.7 g/mol | [2][] |
| Appearance | White powder | [8] |
| Boiling Point | 139.4 to 139.8 °C | [1] |
| XLogP3 (Lipophilicity) | 10.2 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 1 | [2] |
| Water Solubility | Insoluble | [8] |
| Polar Surface Area | 20.2 Ų | [2] |
Expert Insight: The high XLogP3 value confirms the molecule's pronounced lipophilicity, which is a double-edged sword in drug development. While it facilitates passage through lipid membranes, it also results in very poor aqueous solubility, presenting a significant challenge for oral bioavailability.[9] Formulation strategies such as lipid-based delivery systems (e.g., self-emulsifying drug delivery systems) or particle size reduction (micronization/nanonization) are therefore critical considerations to enhance its dissolution and absorption.
Biological Activity and Therapeutic Rationale
The primary therapeutic interest in Stigmastan-3β-ol stems from its well-documented role as an anticholesteremic agent.[3] Its mechanism of action is centered on the inhibition of intestinal cholesterol absorption.
Mechanism of Action: Cholesterol Absorption Inhibition
In the intestinal lumen, dietary and biliary cholesterol are incorporated into micelles before they can be absorbed by enterocytes. Stigmastan-3β-ol, due to its structural similarity to cholesterol, competes for space within these micelles. By displacing cholesterol, it reduces the amount of cholesterol available for uptake. Furthermore, it is believed to interfere with the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter responsible for cholesterol influx into enterocytes.
The saturated nature of the stanol ring system makes it even less absorbable by the human body than its sterol counterparts, allowing it to exert its effects locally in the gut before being excreted. Animal studies have also suggested that it may inhibit the biosynthesis of cholesterol in the liver.[1]
Caption: Mechanism of cholesterol absorption inhibition by Stigmastan-3β-ol.
Key Experimental Methodologies
For any research or development program involving Stigmastan-3β-ol, robust and validated protocols for extraction, purification, and analysis are paramount.
Extraction and Isolation from Plant Material
Stigmastan-3β-ol is a naturally occurring phytostanol found in various plants.[1][3] The following protocol outlines a standard laboratory-scale method for its extraction and isolation.
Protocol: Soxhlet Extraction and Saponification
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Preparation : Dry the source plant material (e.g., leaves, seeds) at 40-50°C and grind it into a fine powder to maximize surface area for extraction.
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Soxhlet Extraction :
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Place 50 g of the powdered material into a cellulose thimble.
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Load the thimble into a Soxhlet extractor.
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Extract with 500 mL of n-hexane for 8-12 hours.
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Rationale : n-Hexane is a non-polar solvent ideal for extracting lipophilic compounds like sterols and stanols while leaving behind more polar components. The continuous nature of Soxhlet extraction ensures a high yield.
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Solvent Removal : Concentrate the hexane extract under reduced pressure using a rotary evaporator to obtain a crude lipid extract.
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Saponification :
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Dissolve the crude extract in 100 mL of 2 M ethanolic potassium hydroxide.
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Reflux the mixture for 2 hours.
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Rationale : This step hydrolyzes stanol esters and triglycerides, liberating the free Stigmastan-3β-ol into the unsaponifiable fraction. This is a critical cleanup step.
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Liquid-Liquid Extraction :
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After cooling, transfer the mixture to a separatory funnel and add 100 mL of deionized water.
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Extract the unsaponifiable matter three times with 75 mL portions of diethyl ether.
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Wash the combined ether layers with water until the washings are neutral (pH 7).
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Rationale : Diethyl ether selectively partitions the non-polar unsaponifiable fraction (containing the target compound) away from the aqueous layer containing polar soaps and glycerol.
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Purification :
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Dry the ether extract over anhydrous sodium sulfate and evaporate the solvent.
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Purify the resulting residue using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 5% to 20% ethyl acetate).
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Rationale : Silica gel chromatography separates compounds based on polarity. Stigmastan-3β-ol will elute at a specific solvent polarity, separating it from other less polar or more polar contaminants.
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Validation :
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Collect fractions and monitor by Thin Layer Chromatography (TLC).
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Combine pure fractions and recrystallize from methanol or ethanol to obtain crystalline Stigmastan-3β-ol.
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Confirm purity via High-Performance Liquid Chromatography (HPLC) and determine the melting point.
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Caption: Workflow for Extraction and Purification of Stigmastan-3β-ol.
Analytical Characterization
Unambiguous structural confirmation is a non-negotiable step in drug development. A combination of spectroscopic techniques is required.
Protocol: Spectroscopic and Chromatographic Analysis
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High-Performance Liquid Chromatography (HPLC) :
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System : A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase : Isocratic mixture of methanol and water (e.g., 98:2 v/v).
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Detection : UV detector at 205 nm or an Evaporative Light Scattering Detector (ELSD).
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Purpose : To assess purity and quantify the compound. Stanols lack a strong chromophore, making low UV wavelength or ELSD necessary for sensitive detection.
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Mass Spectrometry (MS) :
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Technique : Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a time-of-flight (TOF) or quadrupole analyzer.
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Expected Ion : In positive mode, the protonated molecule [M+H]⁺ or an adduct corresponding to the loss of water [M-H₂O+H]⁺ is often observed.[2]
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Purpose : To confirm the molecular weight (416.7 g/mol ) and provide fragmentation patterns that aid in structural elucidation.[2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : Provides information on the number and environment of protons. Key signals include the multiplet for the proton at the C3 position bearing the hydroxyl group and the characteristic signals for the methyl groups.
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¹³C NMR : Confirms the presence of 29 carbon atoms and their chemical environments. The signal for the C3 carbon attached to the hydroxyl group will be downfield (~71 ppm).
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Purpose : Provides the definitive structural fingerprint of the molecule.
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Infrared (IR) Spectroscopy :
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Expected Peaks : A broad absorption band around 3300-3400 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group, and strong bands around 2850-2950 cm⁻¹ for the C-H stretching of the alkane backbone.
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Purpose : To confirm the presence of key functional groups (hydroxyl and saturated hydrocarbon).
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Conclusion and Future Directions
Stigmastan-3β-ol is a well-characterized phytostanol with a clear mechanism of action for reducing cholesterol absorption. Its high lipophilicity and low water solubility remain the primary hurdles in its development as a mainstream therapeutic agent. Future research should focus on advanced formulation technologies to improve its oral bioavailability. Furthermore, while its cholesterol-lowering effects are established, exploring its potential in other areas, such as anti-inflammatory or anticancer applications, could open new avenues for this versatile natural product. The robust analytical and purification methodologies outlined herein provide a solid foundation for any research program aimed at unlocking the full potential of Stigmastan-3β-ol.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5283670, Stigmasta-8,22E-dien-3beta-ol. PubChem. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9823110, (3beta,24xi)-Stigmast-5-en-3-ol. PubChem. [Link]
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MDPI. Research Progress on the Therapeutic Mechanisms of Stigmasterol for Multiple Diseases. MDPI. [Link]
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PubChemLite. Stigmastan-3beta-ol (C29H52O). PubChemLite. [Link]
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National Institute of Standards and Technology. Stigmastanol. NIST Chemistry WebBook. [Link]
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